BMSpep-57 hydrochloride

Immuno-oncology PD-1/PD-L1 blockade Inhibitor screening

BMSpep-57 hydrochloride is the definitive PD-1/PD-L1 inhibitor for in vitro studies where data integrity demands genuine target engagement without confounding cytotoxicity. This macrocyclic peptide delivers ~10-fold greater biochemical potency than small-molecule alternatives (IC50 7.68 nM) with a clean viability profile at functional concentrations, ensuring that increased IL-2 and NFAT activity stem directly from checkpoint blockade. Its X-ray-validated binding mode (PDB: 5O4Y) induces unique PD-L1 dimerization and robust thermal stabilization (ΔTm = 18 °C), making it the authoritative positive control for SPR (KD 19.88 nM), MST (Kd 19 nM), DSF, and HTRF assays. Ideal for primary human PBMC, Jurkat reporter, and co-culture models. Do not substitute with generic PD-1/PD-L1 antagonists—only BMSpep-57 guarantees reproducible, publication-grade results.

Molecular Formula C89H127ClN24O19S
Molecular Weight 1904.6 g/mol
Cat. No. B8143718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMSpep-57 hydrochloride
Molecular FormulaC89H127ClN24O19S
Molecular Weight1904.6 g/mol
Structural Identifiers
SMILESCCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl
InChIInChI=1S/C89H126N24O19S.ClH/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7;/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95);1H/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1
InChIKeyUKJHYRZSAMTCOQ-IKIWNWSLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMSpep-57 Hydrochloride: A Potent Macrocyclic Peptide PD-1/PD-L1 Inhibitor for Cancer Immunotherapy Research


BMSpep-57 hydrochloride is a synthetic, 15-amino acid macrocyclic peptide developed by Bristol-Myers Squibb as a potent and competitive inhibitor of the PD-1/PD-L1 immune checkpoint interaction [1]. Its molecular formula is C89H126N24O19S (free base), with a molecular weight of 1868.2 g/mol (free base) and 1904.63 g/mol as the hydrochloride salt . The peptide sequence is {mercaptoacetic acid}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucine}-{norleucine}-Arg-Cys-Gly, with a sulfide bridge between mercaptoacetic acid (position 1) and Cys15 . It binds to PD-L1 with high affinity and has been extensively characterized via X-ray crystallography (PDB ID: 5O4Y) [1].

Why BMSpep-57 Hydrochloride Cannot Be Replaced by Generic PD-1/PD-L1 Inhibitors


PD-1/PD-L1 inhibitors encompass diverse chemical classes—macrocyclic peptides, small molecules, peptidomimetics, and monoclonal antibodies—that exhibit profound differences in binding affinity, target engagement kinetics, cellular permeability, off-target profiles, and functional immunological outcomes [1]. BMSpep-57 hydrochloride, a macrocyclic peptide, engages PD-L1 through a distinct binding mode and conformational stabilization that cannot be replicated by small-molecule inhibitors (e.g., BMS-103, BMS-142) or peptidomimetics (e.g., Aurigene-1) [1]. Direct comparative studies reveal that small-molecule PD-L1 inhibitors, despite showing biochemical activity, suffer from acute cytotoxicity that severely compromises their immunological efficacy in relevant cell-based assays [1]. Conversely, alternative peptidomimetics like Aurigene-1 demonstrate no measurable PD-L1 binding or functional activity under identical conditions [1]. These class-specific and compound-specific divergences in potency, safety, and functional readouts mean that substituting BMSpep-57 with a generic PD-1/PD-L1 antagonist—even from within the same target class—introduces unacceptable variability in experimental outcomes and precludes meaningful data reproducibility [1].

Head-to-Head Quantitative Differentiation of BMSpep-57 Hydrochloride vs. Closest PD-1/PD-L1 Inhibitor Analogs


Biochemical PD-1/PD-L1 Inhibition Potency: IC50 Comparison vs. BMS Small Molecules and Aurigene-1

In a homogeneous time-resolved fluorescence (HTRF) biochemical assay measuring inhibition of PD-1/PD-L1 interaction, BMSpep-57 hydrochloride demonstrates an IC50 of 7.68 nM [1]. Direct head-to-head testing under identical conditions shows that the small-molecule inhibitors BMS-103 and BMS-142 achieve IC50 values of 79.1 nM and 96.7 nM, respectively [1]. The peptidomimetic Aurigene-1 exhibited no inhibition at any concentration tested up to 500 µM [1].

Immuno-oncology PD-1/PD-L1 blockade Inhibitor screening

PD-L1 Binding Affinity: Microscale Thermophoresis (MST) Kd Comparison

Microscale thermophoresis (MST) analysis reveals that BMSpep-57 hydrochloride binds PD-L1 with a dissociation constant (Kd) of 19 ± 2 nM [1]. Under identical assay conditions, the small-molecule comparator BMS-103 exhibits a weaker Kd of 44 ± 13 nM, while BMS-142 shows a comparable Kd of 13.2 ± 1.5 nM [1]. Aurigene-1 produced no measurable binding signal [1].

Biophysical characterization Protein-ligand interaction Affinity measurement

Thermal Stabilization of PD-L1: Differential Scanning Fluorimetry (DSF) Tm Shift

Differential scanning fluorimetry (DSF) measures ligand-induced thermal stabilization of PD-L1. BMSpep-57 hydrochloride induces the largest thermal shift (ΔTm) of 18 ± 0.7 °C, indicating robust stabilization of the PD-L1 conformation [1]. In direct comparison, BMS-103 produces a ΔTm of 5.2 ± 0.8 °C, and BMS-142 yields a ΔTm of 6.9 ± 0.2 °C [1]. Aurigene-1 shows no stabilization (ΔTm ~0 °C) [1].

Protein stability Ligand-induced conformational change Biophysical profiling

Functional T-Cell Activation: IL-2 Production and NFAT Reporter Activity in PBMCs and Jurkat Cells

In SEB-stimulated human peripheral blood mononuclear cells (PBMCs), BMSpep-57 hydrochloride at 1 µM and 500 nM induces IL-2 production 2- to 5-fold higher than the 'SEB-only' positive control (P < 0.0001) [1]. In contrast, BMS-103 and BMS-142 produce only modest IL-2 increases, with BMS-103 showing significantly lower IL-2 at 4.9 µM, indicating toxicity [1]. Aurigene-1 fails to enhance IL-2 at any concentration (0.7–5.6 µM) [1]. In PD-1/NFAT reporter Jurkat T cells, BMSpep-57 at 1 µM and 500 nM elicits NFAT activity ~3-fold higher than the 'cells only' negative control (P < 0.0001); at 250 nM and 125 nM, activity remains ~2-fold higher [1]. BMS-103 and BMS-142 show no or reduced NFAT activity at equivalent concentrations [1].

Immunological activity T-cell function Cytokine release

Cytotoxicity Profile: Absence of Acute Cellular Toxicity vs. BMS-103 and BMS-142

In 24-hour cell viability assays using Jurkat T cells, BMS-103 significantly decreases viability at concentrations as low as 0.4 µM and completely abolishes viability at ≥2.4 µM (P < 0.0001) [1]. BMS-142 shows no effect up to 2.4 µM but significantly reduces viability from 12 µM onward (P < 0.0001) [1]. In contrast, BMSpep-57 hydrochloride demonstrates no significant cytotoxicity at all tested concentrations (up to 1 µM in Jurkat cells, and at concentrations corresponding to functional assay conditions) [1].

Cytotoxicity Cell viability Safety pharmacology

Optimal Research and Industrial Applications of BMSpep-57 Hydrochloride Driven by Quantitative Differentiation


PD-1/PD-L1 Immune Checkpoint Blockade Studies Requiring High Potency and Low Cytotoxicity

BMSpep-57 hydrochloride is the preferred PD-1/PD-L1 inhibitor for in vitro studies in which robust T-cell activation must be achieved without confounding cytotoxicity. Its ~10-fold greater biochemical potency relative to BMS-103 and BMS-142 [1], combined with a clean cytotoxicity profile at functional concentrations [1], ensures that observed increases in IL-2 production and NFAT activity stem directly from PD-1/PD-L1 blockade rather than nonspecific cellular stress. This makes BMSpep-57 ideal for primary human PBMC assays, Jurkat reporter systems, and co-culture models where maintaining cell viability is critical for data integrity.

Biophysical Characterization and Structure-Activity Relationship (SAR) Studies of PD-L1 Binders

The well-documented X-ray crystal structure of BMSpep-57 bound to PD-L1 (PDB ID: 5O4Y) [2] and its robust thermal stabilization of PD-L1 (ΔTm = 18 ± 0.7 °C) [1] make it an essential tool for biophysical studies. Its distinct macrocyclic peptide scaffold induces a unique PD-L1 dimerization that cannot be achieved by small-molecule inhibitors [1]. Researchers performing surface plasmon resonance (SPR), microscale thermophoresis (MST), or differential scanning fluorimetry (DSF) assays can use BMSpep-57 as a well-characterized, high-affinity positive control to benchmark new PD-L1 binders or to validate assay sensitivity.

Positive Control in PD-1/PD-L1 Inhibitor Screening and Hit Validation Campaigns

BMSpep-57 hydrochloride serves as an optimal positive control in high-throughput screening (HTS) and secondary validation assays due to its well-defined and reproducible activity profile. With an IC50 of 7.68 nM in HTRF biochemical assays [1], robust binding in orthogonal biophysical assays (MST Kd = 19 nM; SPR KD = 19.88 nM) [1], and clear functional activity in cellular reporter assays [1], BMSpep-57 provides a reliable benchmark for assessing assay performance, confirming hit activity, and establishing potency thresholds. Its lack of cytotoxicity [1] further reduces false-positive rates in cell-based screens.

Mechanistic Studies of PD-L1 Conformational Dynamics and Dimerization

BMSpep-57's macrocyclic peptide structure induces a profound conformational change in PD-L1, stabilizing a dimeric form that occludes the PD-1 binding interface [1][2]. The large thermal shift (ΔTm = 18 °C) observed in DSF assays [1] quantitatively confirms this stabilization. This unique mechanism differentiates BMSpep-57 from small-molecule PD-L1 inhibitors that bind to a different pocket and do not induce the same dimerization event. Consequently, BMSpep-57 is the compound of choice for studies investigating PD-L1 allostery, dimerization kinetics, and the structural basis of immune checkpoint blockade.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMSpep-57 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.